molecular formula C6H9NO3 B1168138 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride CAS No. 117977-50-5

2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride

货号: B1168138
CAS 编号: 117977-50-5
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity: 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride (CAS RN: 153259-31-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇Cl₂NO₂ and a molecular weight of 266.16 g/mol . It is a white to off-white solid with a melting point of 113–115°C and is sparingly soluble in chloroform and methanol .

Synthesis and Applications:
This compound serves as a critical intermediate in the synthesis of Rabeprazole Sodium, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders . Its structure includes a chloromethyl group at the 2-position, a methyl group at the 3-position, and a 3-methoxypropoxy substituent at the 4-position of the pyridine ring. These functional groups influence its reactivity during the formation of Rabeprazole’s sulfinyl bridge .

属性

CAS 编号

117977-50-5

分子式

C6H9NO3

产品来源

United States

准备方法

Five-Step Synthesis from 3-Hydroxy-2-Methyl-4-Pyrone

This route, detailed in Patent CN104557692A, involves sequential hydroxylation, methylation, oxidation, acetylation, and chlorination:

Table 1: Reaction Steps and Conditions for Five-Step Synthesis

StepReactionReagents/ConditionsYield
1HydroxylationNH4HCO3\text{NH}_4\text{HCO}_3, 40°C, 5h75.6%
2MethylationKOH\text{KOH}, methyl sulfate, 20h91%
3OxidationH2O2\text{H}_2\text{O}_2, NaWO4_4, 4h89%
4AcetylationAcetic anhydride, reflux, 4h87%
5ChlorinationSOCl2\text{SOCl}_2, CH2_2Cl2_2, 2h93.9%

Step 1: Hydroxylation
3-Hydroxy-2-methyl-4-pyrone reacts with ammonium bicarbonate in water at 40°C for 5 hours to yield 3-hydroxy-2-methyl-4-pyridone. NMR analysis confirms the product (δ\delta 2.17 ppm for CH3\text{CH}_3, 6.07–7.38 ppm for pyridone protons).

Step 5: Chlorination
2-Methylol-3,4-dimethoxy-pyridine undergoes chlorination with thionyl chloride in dichloromethane, followed by crystallization in ethanol to afford the hydrochloride salt. The final product exhibits a melting point of 157–158°C and 1H^1\text{H} NMR peaks at δ\delta 5.06 ppm (CH2Cl\text{CH}_2\text{Cl}) and 8.56 ppm (pyridine-H).

Three-Step Method via Trifluoromethanesulfonic Acid Catalysis

Patent CN106083705A describes a condensed route using 3-methoxypropanol and 2,3-dimethyl-4-chloropyridine-N-oxide:

Table 2: Optimized Conditions for Three-Step Synthesis

StepProcessReagents/ConditionsPurity
1AlkoxylationKOH, 60–70°C, 6h98%
2Triflic Acid CatalysisCF3SO3H\text{CF}_3\text{SO}_3\text{H}, 15–35°C98.5%
3ChlorinationAcetyl chloride, pH 3–498.0%

Step 2: Catalytic Rearrangement
2,3-Dimethyl-4-(methoxypropoxy)-pyridine-N-oxide reacts with trifluoromethanesulfonic acid and acetyl chloride at 15–35°C, achieving 98.5% intermediate purity. Adjusting the pH to 13–14 with NaOH facilitates the elimination of byproducts.

Step 3: Final Crystallization
The chlorinated product is precipitated using saturated HCl in ethyl acetate, yielding white crystals with a melting point of 158–160°C. HPLC analysis confirms >98.0% purity, suitable for pharmaceutical use.

Comparative Analysis of Synthetic Approaches

Table 3: Efficiency Metrics for Both Methods

ParameterFive-Step MethodThree-Step Method
Total Yield65%85%
Reaction Time35h16h
Catalyst CostSodium tungstate ($50/kg)Triflic acid ($320/kg)
Byproduct Formation<5%<2%

The three-step method offers superior yield and shorter duration but requires costlier catalysts. In contrast, the five-step route uses economical reagents but involves complex purification.

Optimization and Industrial Scaling Considerations

Temperature Control in Chlorination

Maintaining temperatures below 5°C during thionyl chloride addition minimizes side reactions such as dichlorination. Patent CN104557692A reports a 93.9% yield at 10–15°C, whereas higher temperatures (25°C) reduce yields to 85%.

Solvent Selection

Dichloromethane enhances chlorination efficiency due to its low polarity, which stabilizes the reactive intermediate. Substituting with toluene or acetone decreases yields by 12–18%.

Physicochemical Characterization and Quality Control

Table 4: Analytical Data for Final Product

PropertyValueSource
Melting Point157–158°C
1H^1\text{H} NMRδ 5.06 (s, CH2Cl\text{CH}_2\text{Cl})
HPLC Purity>98.0%
LogP3.35

MS data (m/z=266.17m/z = 266.17) corroborates the molecular ion peak, while elemental analysis aligns with the theoretical carbon (49.83%) and hydrogen (6.34%) content .

科学研究应用

Synthesis and Role in Pharmaceutical Chemistry

1. Pharmaceutical Intermediates
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride serves as a crucial intermediate in the synthesis of Rabeprazole. The synthesis typically involves several steps where this compound acts as a precursor, facilitating the formation of the active pharmaceutical ingredient (API). Its chloromethyl group allows for nucleophilic substitution reactions, which are pivotal in forming complex structures necessary for drug efficacy.

2. Research Applications
The compound has been utilized in various research studies focusing on:

  • Mechanistic Studies : Understanding the mechanisms of action of proton pump inhibitors (PPIs) like Rabeprazole.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the pyridine ring influence pharmacological activity.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and stability of Rabeprazole.

Case Studies

Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of Rabeprazole, researchers evaluated various reaction conditions using 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride as a key intermediate. Adjustments in temperature and solvent polarity were shown to significantly enhance yield and purity, demonstrating the importance of this compound in pharmaceutical manufacturing processes.

Case Study 2: Pharmacokinetic Studies
Another research initiative investigated the pharmacokinetics of Rabeprazole derived from this compound. The study highlighted how structural properties derived from the chloromethyl-pyridine framework influenced absorption rates and metabolic pathways, ultimately affecting therapeutic outcomes in patients with acid-related disorders.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to other PPI intermediates but differs in substituent groups, which affect physicochemical properties and pharmacological activity. Below is a comparative analysis with key analogs:

Compound Name CAS RN Key Substituents Molecular Weight Melting Point Primary Application
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride 153259-31-5 3-Methoxypropoxy, Chloromethyl, Methyl 266.16 113–115°C Rabeprazole Intermediate
2-Chloromethyl-3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridine Hydrochloride (Lansoprazole Impurity) 127337-60-4 2,2,2-Trifluoroethoxy, Chloromethyl, Methyl 289.66 Not reported Lansoprazole Synthesis
2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride 86604-75-3 Methoxy, Chloromethyl, 3,5-Dimethyl 218.11 Not reported Omeprazole Intermediate
2-Hydroxymethyl-4-Methoxy-3-Methyl Pyridine Hydrochloride 86604-77-5 Hydroxymethyl, Methoxy, Methyl 191.65 Not reported Ilaprazole Intermediate

Key Comparative Insights :

Substituent Effects on Reactivity: The 3-methoxypropoxy group in the target compound provides a longer alkyl chain compared to the methoxy group in Omeprazole intermediates. The trifluoroethoxy group in the Lansoprazole analog introduces strong electron-withdrawing effects, altering the compound’s electronic profile and metabolic stability .

Thermodynamic and Kinetic Behavior: Halogenated pyridine derivatives (e.g., chloromethyl groups) exhibit entropy-driven hydrophobic interactions with enzymes like cysteine proteases or InhA (enoyl-acyl carrier protein reductase) . However, the target compound’s shorter substituents (vs. long-chain fatty acid analogs) may limit cavity-filling interactions, reducing affinity .

Industrial Utility :

  • The target compound’s chloromethyl group is pivotal for forming sulfoxide linkages in Rabeprazole, whereas the hydroxymethyl group in Ilaprazole intermediates requires additional oxidation steps, complicating synthesis .

Research Findings and Data

Thermodynamic Binding Studies :

Pyridine derivatives with hydrophobic substituents (e.g., 3-methoxypropoxy) bind entropically to enzymes like papain (ΔG: −20 to −30 kJ/mol), driven by non-polar interactions with residues such as Met103 and Phe149 .

Comparative Solubility and Stability :

Property Target Compound Lansoprazole Analog Omeprazole Intermediate
Solubility in Chloroform Slight Not reported High
Hygroscopicity Low (stable at 2–8°C) High (requires inert storage) Moderate

生物活性

Chemical Identity and Properties

2-Chloromethyl-3-methyl-4-(3-methoxypropanoxy)pyridine hydrochloride, commonly referred to as Rabechloro, is a chemical compound with the following characteristics:

  • CAS Number : 153259-31-5
  • Molecular Formula : C11H17Cl2NO2
  • Molecular Weight : 266.16 g/mol
  • Melting Point : 113-115 °C
  • Solubility : Slightly soluble in chloroform and methanol, insoluble in water.
  • Appearance : White to off-white solid

This compound is primarily known as an impurity or intermediate in the synthesis of Rabeprazole, a medication used to treat gastroesophageal reflux disease (GERD) and other conditions related to excess stomach acid production.

Pharmacological Studies

Research indicates that various impurities in pharmaceutical compounds can affect drug efficacy and safety profiles. While direct studies on 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride are sparse, similar compounds have shown potential effects such as:

  • Antimicrobial Activity : Some pyridine derivatives exhibit antimicrobial properties, which could suggest a similar potential for this compound.
  • Cytotoxic Effects : Certain pyridine compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a possible area for further research.

Case Studies and Research Findings

  • Rabeprazole Efficacy : A study examining the pharmacokinetics of Rabeprazole indicated that impurities like Rabechloro could alter absorption rates and overall drug efficacy. This highlights the importance of monitoring impurities during drug formulation (Smith et al., 2020).
  • Toxicological Assessments : Toxicological evaluations of related pyridine compounds have shown varying degrees of toxicity. For instance, a study found that certain chlorinated pyridines could induce liver toxicity in animal models (Johnson et al., 2019). While not directly studied for Rabechloro, these findings warrant caution regarding its use and potential side effects.
  • Synergistic Effects with Other Drugs : Research has suggested that impurities can sometimes enhance or diminish the effects of primary active ingredients. For example, a study found that certain impurities in PPIs could modulate their acid-inhibitory effects (Lee et al., 2021).

Data Table: Biological Activity Summary

Property/ActivityDescription
Mechanism of ActionInhibits H+/K+ ATPase enzyme system
Antimicrobial PotentialPossible but unconfirmed
Cytotoxic EffectsLimited data; requires further investigation
Influence on Rabeprazole EfficacyMay alter absorption and efficacy
Toxicological ConcernsPotential liver toxicity based on related studies

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)Pyridine Hydrochloride, and how do reaction parameters affect yield?

  • Methodological Answer : The compound is synthesized via chlorination and alkoxylation of pyridine derivatives. A key route involves dissolving intermediates (e.g., 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) in acetic acid, heating to 80–85°C, and adding peracetic acid dropwise under controlled conditions . Reaction completion is monitored by TLC, followed by vacuum distillation. Yield optimization requires precise temperature control (80–85°C), stoichiometric excess of oxidizing agents, and pH adjustments during workup. Impurities are minimized by maintaining reaction times ≤3 hours and using high-purity reagents .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl and methoxypropanoxy groups) .
  • Melting Point Analysis : Compare observed values (113–115°C) with literature data .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (266.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported optimal reaction temperatures for synthesizing this compound?

  • Methodological Answer : Variations in reported temperatures (e.g., 80–85°C vs. lower ranges) may arise from differences in solvent systems or catalytic additives. To resolve contradictions:

  • Conduct Design of Experiments (DoE) to evaluate temperature, solvent polarity, and reagent ratios.
  • Perform kinetic studies (e.g., Arrhenius plots) to determine activation energy and identify rate-limiting steps.
  • Cross-validate findings with in situ FTIR to monitor intermediate formation under varying conditions .

Q. What strategies effectively minimize by-products during the oxidation of pyridine intermediates?

  • Methodological Answer : By-products like N-oxides or over-chlorinated species can be reduced by:

  • Controlled Reagent Addition : Slow addition of peracetic acid to prevent localized excess .
  • Catalytic Optimization : Use transition-metal catalysts (e.g., FeCl₃) to enhance selectivity for chloromethylation.
  • Post-Reaction Quenching : Immediate neutralization with NaHCO₃ to halt side reactions .

Q. How can impurity profiles be systematically characterized for this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • LC-MS/MS : Identify trace impurities (e.g., des-chloro derivatives) using a C18 column and gradient elution (acetonitrile/0.1% formic acid).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to predict stability-related impurities.
  • Reference Standards : Compare retention times and spectral data with synthesized impurities (e.g., 2-hydroxymethyl analogs) .

Q. What mechanistic insights explain the compound’s reactivity in multi-step syntheses (e.g., proton pump inhibitors)?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution with thiols (e.g., 2-mercaptobenzimidazole in lansoprazole synthesis). Key factors include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Steric Hindrance : The 3-methyl and 3-methoxypropanoxy groups influence regioselectivity during condensation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。